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Compound of Interest

Compound Name: 1-Azidobutane

Cat. No.: B1275071

An In-depth Technical Guide to 1-Azidobutane

Introduction

1-Azidobutane, also known as n-butyl azide, is an organic compound with the chemical
formula CaHoN3[1][2]. It belongs to the class of organic azides, which are characterized by the
presence of the azide (-Ns) functional group. This functional group imparts unique reactivity to
the molecule, making it a valuable reagent and building block in various fields of chemical
research[1]. 1-Azidobutane serves as a key precursor for synthesizing amines and other
nitrogen-containing compounds and is particularly prominent in the realm of "click chemistry,"
specifically the copper-catalyzed azide-alkyne cycloaddition (CUAAC) reaction[1]. Its utility
extends to bioconjugation, medicinal chemistry, and materials science, where it is used to link
molecules together with high efficiency and specificity[1]. This guide provides a comprehensive
overview of its chemical structure, properties, synthesis, reactivity, and applications for
researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structure of 1-azidobutane consists of a four-carbon butyl chain attached to a linear tri-
nitrogen azide group. The IUPAC name for this compound is simply 1-azidobutane[2][3].

Caption: Chemical structure of 1-azidobutane.

Data Presentation: Chemical Identifiers and Properties
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The following table summarizes the key identifiers and quantitative properties of 1-
azidobutane.

Property Value Reference
IUPAC Name 1-azidobutane [1112][3]
Synonyms n-Butyl azide, Butane, 1-azido- [2][3]

CAS Number 7332-00-5 [1112]14]
Molecular Formula CaHoN3 [1112]131[5]
Molecular Weight 99.13 g/mol [1][2][4]
Exact Mass 99.079647300 Da [2]

SMILES CCCCN=[N+]=[N-] [1][2][5]
InChi Key QZOJRSAENHTURL- 2]

UHFFFAOYSA-N

Topological Polar Surface Area  14.4 A2 [2]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of 1-
azidobutane.

« Infrared (IR) Spectroscopy: IR spectroscopy is a primary method for identifying the azide
functional group. The most characteristic feature in the IR spectrum of an alkyl azide is the
strong, sharp absorption band corresponding to the asymmetric stretching vibration of the Ns
group, which typically appears around 2100 cm~1[4]. This intense and distinct peak serves
as an unambiguous indicator of the azide's presence[4]. Other expected signals include C-H
stretching vibrations from the alkyl chain in the 2800-3000 cm~1 region[4].
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Approximate
Vibration Wavenumber Intensity Reference
(cm™)

Azide (N3) Asymmetric

~2100 Strong, Shar 4
Stretch J P ]
C-H Stretch (sp?) 2850-2960 Medium to Strong [4]
CHz2 Bend ~1465 Medium [4]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy provides detailed
information about the proton environments in the butyl chain. The protons on the carbon
atom adjacent to the electron-withdrawing azide group are deshielded, causing them to
resonate at a higher chemical shift (downfield) compared to the other protons in the alkyl
chain[4]. A typical spectrum would show distinct signals for the four non-equivalent sets of

protons[4].

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 1-
azidobutane. Under electron ionization (EI-MS), the molecular ion peak ([C4aHoNsz]*") can be
observed. A characteristic fragmentation pathway for alkyl azides involves the loss of a
nitrogen molecule (N2), which is a very stable leaving group, leading to the formation of a
nitrene intermediate that undergoes further fragmentation[4].

Experimental Protocols: Synthesis and Reactivity
Synthesis of 1-Azidobutane

The most common and efficient method for synthesizing 1-azidobutane is through a
nucleophilic substitution (Sn2) reaction. This involves reacting a 1-halobutane (such as 1-
chlorobutane or 1-bromobutane) with an azide salt, typically sodium azide (NaNs)[1][4]. The
choice of a polar aprotic solvent, like dimethyl sulfoxide (DMSO) or acetonitrile, is crucial for
facilitating the reaction[1][4].
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Click to download full resolution via product page
Caption: General workflow for the synthesis of 1-azidobutane.
Detailed Experimental Protocol (from 1-Chlorobutane):[6]

» Reaction Setup: In a suitable flask, add 1-chlorobutane, sodium azide (NaNs), and dimethyl
sulfoxide (DMSO).

o Reaction Execution: Ensure the mixture is under anhydrous conditions and stir it
magnetically at room temperature for approximately 14 hours.

o Workup and Extraction: Add ice-cold distilled water to the reaction mixture to quench the
reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with
diethyl ether.

e Washing and Drying: The combined organic phases are washed with a saturated sodium
bicarbonate solution and then dried over anhydrous magnesium sulfate (MgSQOa).

« |solation: After filtration to remove the drying agent, the solvent is evaporated under reduced
pressure to yield the final product, 1-azidobutane.

Key Chemical Reactions

1-Azidobutane's reactivity is dominated by the azide group, which allows it to participate in
several important transformations.
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Click Chemistry
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Caption: Key reaction pathways of 1-azidobutane.

» 1,3-Dipolar Cycloaddition (Click Chemistry): 1-Azidobutane readily reacts with terminal

alkynes in the presence of a copper(l) catalyst to form stable 1,2,3-triazole rings[1][4]. This

highly efficient and specific reaction is a cornerstone of click chemistry, widely used in

bioconjugation and material science[1].

+ Reduction to Amines: The azide group can be reduced to a primary amine. This

transformation is typically achieved using powerful reducing agents like lithium aluminum

hydride (LiAIH4) or through catalytic hydrogenation (Hz with a metal catalyst like palladium),

with the liberation of nitrogen gas as a byproduct[1].

» Rearrangement Reactions: Under acidic conditions, 1-azidobutane can undergo

rearrangement to form amines through intramolecular processes|[1].

Applications
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The unique reactivity of 1-azidobutane makes it a versatile tool in several scientific disciplines:

¢ Organic Synthesis: It is a fundamental building block for introducing a butylamine group or
for creating heterocyclic compounds like triazoles[1].

o Pharmaceutical Research and Drug Development: Its ability to participate in click reactions
makes it invaluable for linking drug molecules to delivery systems, biological probes, or other
functional moieties[1]. It is also explored for its own potential biological activity, as it can act
as an electrophile and modify proteins and enzymes, thereby affecting cellular pathways[1].

» Bioconjugation and Materials Science: The efficiency of the azide-alkyne cycloaddition
allows for the precise and stable linking of 1-azidobutane to polymers, surfaces, and
biomolecules, enabling the creation of advanced materials and diagnostic tools[1].

Safety and Handling
1-Azidobutane is a hazardous substance that requires careful handling.

e Hazards: It is a flammable liquid and vapor[1]. It is also considered toxic if inhaled. Like other
organic azides, it has the potential to be explosive, especially when subjected to heat, shock,
or strong acids[1].

e Precautions:

o

Work in a well-ventilated area, preferably under a chemical fume hood[7].
o Keep away from heat, sparks, open flames, and other ignition sources|7].
o Use explosion-proof equipment and non-sparking tools[7].

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses
with side shields or goggles, and a flame-resistant lab coat[4][7].

o Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from
light[7][8].

o To mitigate explosion risks, it is advisable to work with small quantities (e.g., <1 g batches)
and avoid heating above 50°CJ[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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